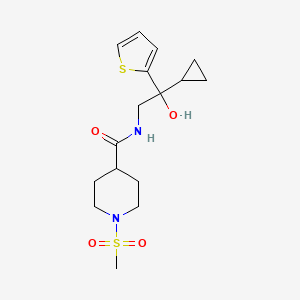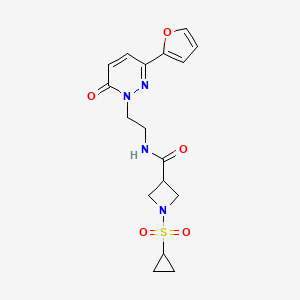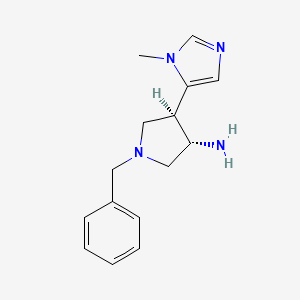
(3S,4R)-1-Benzyl-4-(3-methylimidazol-4-yl)pyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4R)-1-Benzyl-4-(3-methylimidazol-4-yl)pyrrolidin-3-amine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound is also known as Ro 64-6198 and is a potent and selective antagonist of the dopamine D3 receptor.
科学的研究の応用
Synthesis and Chemical Properties
- Synthesis of Bioactive Molecules: The compound (3S,4R)-1-Benzyl-4-(3-methylimidazol-4-yl)pyrrolidin-3-amine can be a useful intermediate in the synthesis of various bioactive molecules. A practical large-scale synthesis method involves 1,3-dipolar cycloaddition reaction without using chromatography, followed by reduction and catalytic hydrogenation to achieve high yields of the desired product (Kotian et al., 2005).
Biological and Medicinal Applications
Potential in Drug Synthesis
This compound can be part of a sequence in synthesizing various benzimidazole derivatives, which have shown potential in various biological activities including antimicrobial and insecticidal properties. For example, the synthesis and reactions of some new benzimidazole derivatives demonstrate a wide array of potential biological applications (Fikry et al., 2015).
Role in Heterocyclic Chemistry
The compound may serve as an essential building block in the synthesis of heterocyclic compounds, which are significant in medicinal chemistry for their solubility and DNA intercalation properties, as well as in materials chemistry for their fluorescence. For instance, the synthesis of pyrido[1,2-a]benzimidazoles demonstrates its importance in the field of medicinal chemistry, as seen with the antibiotic drug Rifaximin (Masters et al., 2011).
Cancer Research
Derivatives of benzimidazole, potentially synthesized using compounds like (3S,4R)-1-Benzyl-4-(3-methylimidazol-4-yl)pyrrolidin-3-amine, have been explored for anticancer properties. For instance, certain benzimidazole ligands and their Pd(II) and Pt(II) complexes have been synthesized and studied for potential anticancer activities, showcasing the compound's relevance in drug discovery and cancer treatment research (Ghani & Mansour, 2011).
Antibacterial and Antitumor Potential
Synthesized compounds involving similar structures have been evaluated for their antibacterial activity and showed potential in treating various cell lines, indicating the compound's potential application in developing new antibacterial and antitumor agents. The synthesis, characterization, and bioactivity studies of pyrazole derivatives highlight the compound's significance in identifying antitumor, antifungal, and antibacterial pharmacophore sites (Titi et al., 2020).
Design and Synthesis of Anticancer Agents
Bis-benzimidazole derivatives, possibly synthesized using compounds like (3S,4R)-1-Benzyl-4-(3-methylimidazol-4-yl)pyrrolidin-3-amine, have been designed and synthesized under the motivation to discover anticancer lead compounds. The exploration of these compounds against NCI 60 cell line panel has shown promising anticancer activities, further emphasizing the compound's role in anticancer drug development (Rashid, 2020).
特性
IUPAC Name |
(3S,4R)-1-benzyl-4-(3-methylimidazol-4-yl)pyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4/c1-18-11-17-7-15(18)13-9-19(10-14(13)16)8-12-5-3-2-4-6-12/h2-7,11,13-14H,8-10,16H2,1H3/t13-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULZEGOZZHCTEV-ZIAGYGMSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2CN(CC2N)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC=C1[C@@H]2CN(C[C@H]2N)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

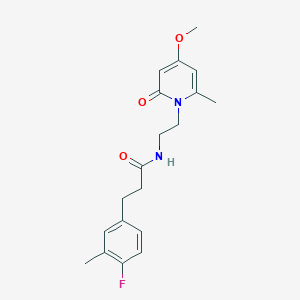

![N-{1-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-7-yl}adamantane-1-carboxamide](/img/structure/B2436472.png)
![N-[Cyano-(1-phenylpyrazol-4-yl)methyl]imidazo[1,2-a]pyrazine-8-carboxamide](/img/structure/B2436475.png)


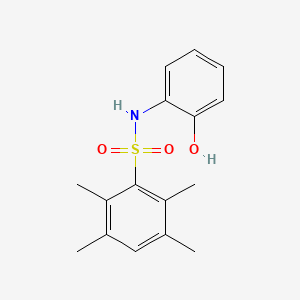
![2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(m-tolyl)acetamide](/img/structure/B2436483.png)
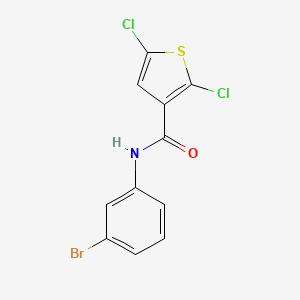
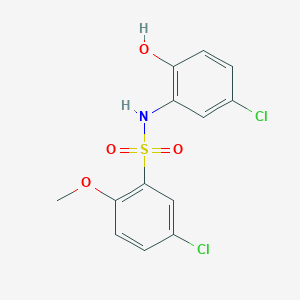
![methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate](/img/structure/B2436487.png)

